molecular formula C9H17BrN2S B2769213 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide CAS No. 2320575-05-9

2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide

Cat. No.: B2769213
CAS No.: 2320575-05-9
M. Wt: 265.21
InChI Key: LYCNFCZOCUSBFY-UHFFFAOYSA-N
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Description

2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules, and a cyclobutylmethylthio substituent, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide typically involves the following steps:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, cyclobutanecarboxaldehyde, ethyl acetoacetate, and urea can be used as starting materials.

    Thioether Formation: The tetrahydropyrimidine intermediate can then be reacted with cyclobutylmethylthiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.

    Hydrobromide Salt Formation: Finally, the free base can be converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Biginelli reaction and automated systems for purification and salt formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups in the tetrahydropyrimidine ring, using reducing agents like sodium borohydride.

    Substitution: The hydrobromide salt can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride or acetate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium chloride, sodium acetate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrahydropyrimidine derivatives.

    Substitution: Various substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be investigated for its potential as a pharmacophore in drug design. The tetrahydropyrimidine core is found in many bioactive molecules, and modifications to this structure can lead to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit activity against various biological targets, making it a candidate for drug development

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyclobutylmethylthio group could enhance binding affinity or selectivity for certain molecular targets, while the tetrahydropyrimidine core could facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Cyclopropylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide
  • 2-((Cyclopentylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide
  • 2-((Cyclohexylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide

Uniqueness

Compared to similar compounds, 2-((Cyclobutylmethyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide may offer unique properties due to the specific size and strain of the cyclobutyl ring. This can influence its chemical reactivity and biological activity, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.

Properties

IUPAC Name

2-(cyclobutylmethylsulfanyl)-1,4,5,6-tetrahydropyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S.BrH/c1-3-8(4-1)7-12-9-10-5-2-6-11-9;/h8H,1-7H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCNFCZOCUSBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CSC2=NCCCN2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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